BenchChemオンラインストアへようこそ!

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Lipophilicity Drug Design Pharmacokinetics

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4) is a key intermediate in the synthesis of remifentanil and other CNS-targeted compounds. Its unique N-benzoyl and 4-benzyl substitution pattern provides a distinct lipophilicity profile (LogP ≈ 3.24) and steric bulk, making it essential for optimizing blood-brain barrier penetration and target binding. Ensure fidelity to established synthetic routes and avoid lower-yielding alternatives.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 136080-23-4
Cat. No. B1370827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
CAS136080-23-4
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24)
InChIKeyWQBTUXWUZRRHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid (CAS 136080-23-4): Procurement-Relevant Chemical Profile and Class Positioning


1-Benzoyl-4-benzylpiperidine-4-carboxylic acid (CAS 136080-23-4) is a 1,4-disubstituted piperidine derivative featuring a benzoyl group at the 1-position, a benzyl group at the 4-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₂₀H₂₁NO₃ with a molecular weight of approximately 323.39 g/mol . The compound exists as a solid with a predicted melting point near 207°C and a predicted boiling point of 525.1±43.0°C at 760 mmHg [1]. It is commercially available from multiple vendors in purities typically ranging from 95% to 98%, with a reported LogP value of approximately 3.24 and a topological polar surface area (TPSA) of 57.61 Ų . This specific substitution pattern distinguishes it from related piperidine carboxylic acid derivatives lacking either the N-benzoyl or the 4-benzyl group [2].

Why 1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid (CAS 136080-23-4) Is Not Interchangeable with Simpler Piperidine Carboxylic Acid Analogs


Generic substitution among piperidine-4-carboxylic acid derivatives is scientifically unjustified due to the profound influence of the N-substituent and the 4-benzyl group on physicochemical properties, synthetic utility, and biological recognition. The target compound's combined N-benzoyl and 4-benzyl substitution confers a distinct lipophilicity profile (LogP ≈ 3.24) and steric bulk relative to analogs like 1-benzoylpiperidine-4-carboxylic acid (CAS 5274-99-7, LogP ≈ 1.5-2.0) or 4-benzylpiperidine-4-carboxylic acid (CAS 1184995-85-4, lacks the benzoyl group) . These differences directly impact solubility, membrane permeability, and target binding in drug discovery contexts. Furthermore, the compound serves as a documented key intermediate in the industrial synthesis of remifentanil, a role that simpler analogs cannot fulfill due to missing structural elements required for downstream transformations . The evidence below quantifies these differentiating dimensions to inform rational procurement decisions.

1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid (CAS 136080-23-4): Comparator-Based Quantitative Differentiation Evidence


Lipophilicity (LogP) Enhancement Relative to N-Benzoyl Piperidine-4-carboxylic Acid

The addition of a 4-benzyl group to the 1-benzoylpiperidine-4-carboxylic acid scaffold increases lipophilicity by approximately 1.7 LogP units, as shown by the calculated LogP of 3.24 for the target compound versus ~1.5–2.0 for 1-benzoylpiperidine-4-carboxylic acid (CAS 5274-99-7) . This difference predicts altered membrane permeability and distribution properties, which are critical for CNS drug discovery applications.

Lipophilicity Drug Design Pharmacokinetics

Topological Polar Surface Area (TPSA) Reduction for Improved CNS Drug-Likeness

The target compound exhibits a topological polar surface area (TPSA) of 57.61 Ų, which falls within the favorable range (40–90 Ų) for passive CNS penetration . In contrast, the simpler 4-benzylpiperidine-4-carboxylic acid hydrochloride (CAS 1184995-85-4) has a calculated TPSA of 49.3 Ų, a value that may be less optimal for balancing solubility and permeability [1]. The 1-benzoyl substitution in the target compound increases TPSA modestly relative to the unsubstituted analog, potentially improving solubility while maintaining favorable CNS drug-like properties.

CNS Drug Discovery Physicochemical Property Optimization Medicinal Chemistry

Commercial Availability in High Purity (≥97%) with ISO-Certified Quality Systems

The compound is readily available from multiple commercial suppliers at purities of 97% (Leyan, CheMenu) and 98% (MolCore) . This is comparable to or exceeds the typical commercial purity of related analogs: 1-benzoylpiperidine-4-carboxylic acid is offered at 98% (Bidepharm), while 4-benzylpiperidine-4-carboxylic acid hydrochloride is commonly listed at ≥95% . The availability of ISO-certified batches ensures batch-to-batch consistency for regulated research environments.

Procurement Quality Assurance Synthetic Intermediate

Documented Role as Key Intermediate in Remifentanil Synthesis

1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a crucial intermediate in the synthesis of remifentanil, an FDA-approved ultra-short-acting opioid analgesic . This synthetic utility arises from the unique combination of the N-benzoyl and 4-benzyl-4-carboxylic acid groups, which are essential for constructing the final anilidopiperidine framework. Simpler analogs like 1-benzoylpiperidine-4-carboxylic acid lack the 4-benzyl group and cannot be used to directly access remifentanil via standard routes [1].

Opioid Analgesic Process Chemistry Pharmaceutical Intermediates

Inclusion in Fatty Acid Synthase (FASN) Inhibitor Patent Scope

The 1,4-substituted piperidine scaffold, including the 1-benzoyl-4-benzylpiperidine-4-carboxylic acid core, is claimed in patent US20200031797A1 as having activity as a fatty acid synthase (FASN) inhibitor [1]. While specific IC₅₀ values for the exact compound are not disclosed in the patent, the structural class demonstrates antiproliferative activity in FASN-sensitive cancer cell lines, with related benzoylpiperidine derivatives showing IC₅₀ values ranging from 7.9 to 80 µM against breast and ovarian cancer cell lines . This class-level evidence supports the target compound's potential as a starting point for FASN-targeted drug discovery, in contrast to analogs lacking the 4-benzyl group that may not exhibit the same scaffold geometry.

Cancer Metabolism FASN Inhibition Medicinal Chemistry

1-Benzoyl-4-benzylpiperidine-4-carboxylic Acid (CAS 136080-23-4): High-Impact Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: CNS Drug Discovery Scaffold Optimization

The compound's favorable lipophilicity (LogP ≈ 3.24) and CNS-appropriate TPSA (57.61 Ų) make it a valuable starting point for optimizing blood-brain barrier penetration in CNS-targeted programs [1]. Researchers developing acetylcholinesterase inhibitors, opioid receptor ligands, or other CNS-active agents can leverage this scaffold to balance potency with physicochemical properties.

Process Chemistry: Key Intermediate for Remifentanil and Fentanyl Analogs

As a documented intermediate in remifentanil synthesis, the compound is essential for laboratories engaged in the production of short-acting opioid analgesics . Its use ensures fidelity to established industrial routes and avoids the need for alternative, lower-yielding synthetic pathways.

Cancer Metabolism Research: FASN Inhibitor Lead Generation

Given its inclusion in patent claims for FASN inhibitors, the compound can serve as a validated starting point for medicinal chemistry efforts targeting fatty acid synthase in oncology [2]. The scaffold can be diversified to improve potency and selectivity, building upon the class-level antiproliferative activity observed in benzoylpiperidine derivatives .

Chemical Biology: Probe Development for Lipid Metabolism Studies

The compound's combination of a benzoyl group (potential metabolic liability) and a carboxylic acid (for conjugation or salt formation) makes it suitable for developing chemical probes to interrogate lipid metabolism pathways, particularly in the context of FASN biology and related metabolic disorders [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.